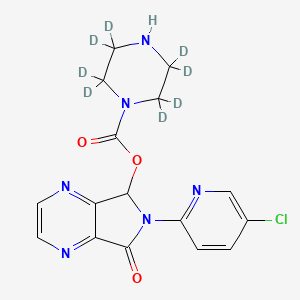
N-Desmethyl Zopiclone-d8 Dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Desmethyl Zopiclone-d8 Dihydrochloride is a deuterium-labeled compound used primarily in scientific research. It is a stable isotope-labeled analog of N-Desmethyl Zopiclone, which is an inactive metabolite of Zopiclone, a sedative-hypnotic drug used to treat insomnia . The compound is often used in pharmacokinetic studies to trace and quantify the behavior of Zopiclone in biological systems .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Desmethyl Zopiclone-d8 Dihydrochloride involves the deuteration of N-Desmethyl Zopiclone. The process typically includes the following steps:
Deuteration: Introduction of deuterium atoms into the N-Desmethyl Zopiclone molecule.
Hydrochloride Formation: Conversion of the deuterated compound into its dihydrochloride salt form.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and stability of the compound .
Análisis De Reacciones Químicas
Types of Reactions
N-Desmethyl Zopiclone-d8 Dihydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion to its corresponding oxide.
Reduction: Reduction of functional groups.
Substitution: Replacement of specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various halogenating agents or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-Desmethyl Zopiclone-d8 N-oxide, while reduction could produce a fully reduced analog .
Aplicaciones Científicas De Investigación
N-Desmethyl Zopiclone-d8 Dihydrochloride is widely used in scientific research, particularly in:
Pharmacokinetic Studies: To trace and quantify the behavior of Zopiclone in biological systems.
Drug Metabolism: Understanding the metabolic pathways and identifying metabolites.
Neuroscience Research: Studying the effects on GABA receptors and other neurological targets.
Analytical Chemistry: Used as a reference standard in mass spectrometry and other analytical techniques.
Mecanismo De Acción
Comparación Con Compuestos Similares
Similar Compounds
N-Desmethyl Zopiclone: The non-deuterated analog, which is also an inactive metabolite of Zopiclone.
Zopiclone: The parent compound, used as a sedative-hypnotic drug.
Eszopiclone: An enantiomer of Zopiclone, used for similar therapeutic purposes.
Uniqueness
N-Desmethyl Zopiclone-d8 Dihydrochloride is unique due to its deuterium labeling, which makes it particularly useful in pharmacokinetic studies and analytical chemistry. The deuterium atoms provide a distinct mass difference, allowing for precise tracing and quantification .
Propiedades
Fórmula molecular |
C16H15ClN6O3 |
|---|---|
Peso molecular |
382.83 g/mol |
Nombre IUPAC |
[6-(5-chloropyridin-2-yl)-5-oxo-7H-pyrrolo[3,4-b]pyrazin-7-yl] 2,2,3,3,5,5,6,6-octadeuteriopiperazine-1-carboxylate |
InChI |
InChI=1S/C16H15ClN6O3/c17-10-1-2-11(21-9-10)23-14(24)12-13(20-4-3-19-12)15(23)26-16(25)22-7-5-18-6-8-22/h1-4,9,15,18H,5-8H2/i5D2,6D2,7D2,8D2 |
Clave InChI |
CGSFZSTXVVJLIX-YEBVBAJPSA-N |
SMILES isomérico |
[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C(=O)OC2C3=NC=CN=C3C(=O)N2C4=NC=C(C=C4)Cl)([2H])[2H])[2H] |
SMILES canónico |
C1CN(CCN1)C(=O)OC2C3=NC=CN=C3C(=O)N2C4=NC=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


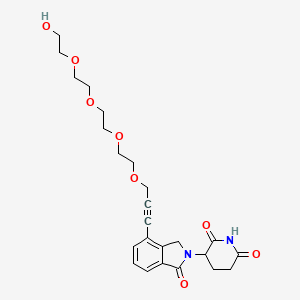
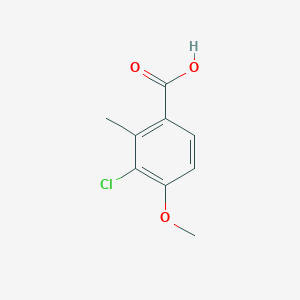
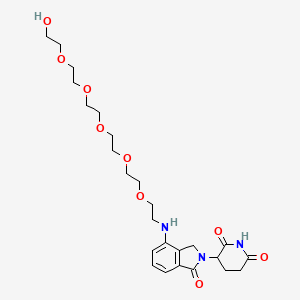

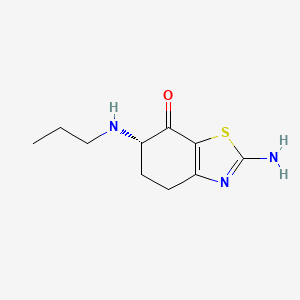
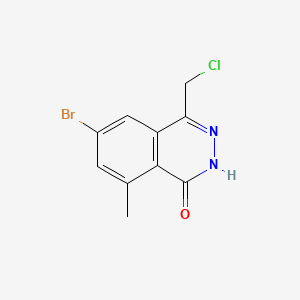
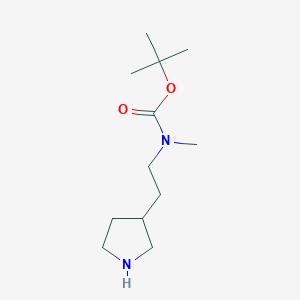
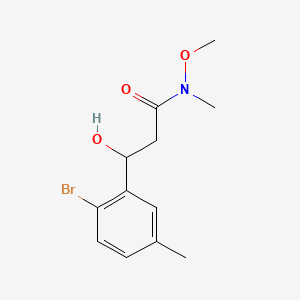
![3-Amino-2'-fluoro-3'-methoxy-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B14769254.png)
![(2S,5R)-2-carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl sulfate](/img/structure/B14769262.png)


![2-[(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)sulfanyl]pentanamide](/img/structure/B14769271.png)
![4-[(Benzyloxy)methyl]-3,3-difluoropiperidin-2-one](/img/structure/B14769277.png)
